N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a chemical compound that features a methoxyphenyl group and a tetrazolylphenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling Reaction: The tetrazole derivative is then coupled with a methoxyphenyl acetamide derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The tetrazole ring can mimic the carboxylate group, allowing the compound to interact with biological targets in a similar manner.
Comparison with Similar Compounds
Similar Compounds
- N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
- N-[3-(1H-tetrazol-5-yl)-phenyl]acetamide
Uniqueness
N-(3-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the specific positioning of the methoxy and tetrazole groups, which can influence its chemical reactivity and biological activity. The presence of both a methoxy group and a tetrazole ring can enhance its ability to interact with various biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-4-2-3-13(10-15)18-16(22)9-12-5-7-14(8-6-12)21-11-17-19-20-21/h2-8,10-11H,9H2,1H3,(H,18,22) |
InChI Key |
IULJLUQOIOCNQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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